(6-Morpholinopyridin-3-yl)methanamine

Catalog No.
S691005
CAS No.
771572-26-0
M.F
C10H15N3O
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Morpholinopyridin-3-yl)methanamine

Lead optimization frequently stalls due to poor aqueous solubility and rapid metabolic clearance of candidate kinase inhibitors. (6-Morpholinopyridin-3-yl)methanamine addresses this directly as a heteroaryl primary amine building block with a morpholine-pyridine core that balances lipophilicity while enabling critical kinase hinge-binding.

  • Superior ADME: Improves aqueous solubility and metabolic half-life, enabling oral bioavailability.
  • Versatile handle: Primary amine for amidation, urea formation, or reductive amination to build diverse FBDD libraries.
  • Proven utility: Key precursor for PI3K/Akt/mTOR pathway inhibitors.

Ensure consistent supply for advanced medicinal chemistry campaigns.

CAS Number

771572-26-0

Product Name

(6-Morpholinopyridin-3-yl)methanamine

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanamine

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2

InChI Key

QXGZUDFSJASRPB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=C2)CN

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CN

The exact mass of the compound (6-Morpholinopyridin-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(6-Morpholinopyridin-3-yl)methanamine, 6-(Morpholin-4-yl)pyridin-3-yl]methanamine, 6-Morpholino-3-pyridinemethanamine, [6-(Morpholin-4-yl)pyridin-3-yl]methanamine

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g

(6-Morpholinopyridin-3-yl)methanamine (CAS 771572-26-0) is a heteroaryl primary amine building block widely utilized in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD) libraries. It combines a highly reactive methanamine handle—ideal for amidation, urea formation, and reductive amination—with a morpholine-substituted pyridine core. The morpholine moiety acts as a critical physicochemical modulator, providing a balanced lipophilicity profile, a hydrogen-bond acceptor, and favorable three-dimensional steric bulk. This structural combination makes it a preferred precursor for developing orally bioavailable small molecules, particularly when targeting the ATP-binding pockets of kinases such as PI3K and mTOR .

Research Fit

Compound type Synthetic building block
Fragment 6-morpholinopyridin-3-ylmethylamine
Common misattribution Not ABT-702 (no intrinsic AK inhibition)

Substituting (6-Morpholinopyridin-3-yl)methanamine with generic alternatives like benzylamine or (pyridin-3-yl)methanamine often leads to downstream failures in lead optimization. Benzylamine lacks the heteroaromatic nitrogen necessary for specific hinge-region hydrogen bonding and exhibits higher lipophilicity, leading to poor aqueous solubility and higher non-specific protein binding. While substituting the morpholine ring with a piperidine ring (e.g., (6-Piperidin-1-ylpyridin-3-yl)methanamine) maintains the steric profile, it significantly increases the basicity and lipophilicity (LogP) of the molecule. This drastically reduces metabolic stability and increases susceptibility to cytochrome P450 (CYP)-mediated oxidative degradation [1]. Procurement of the exact morpholino-pyridine building block is therefore critical for maintaining the delicate balance of solubility, metabolic half-life, and target affinity required in advanced medicinal chemistry campaigns.

Substitution Risk

  • Misidentified activity

    Confusing this building block with the kinase inhibitor ABT-702 leads to invalid pharmacological assays.

  • Analog reactivity mismatch

    Replacing the methanamine with 6-morpholinopyridin-3-amine alters nucleophilicity and may prevent planned coupling reactions.

LogP Reduction and Solubility Enhancement via Morpholine Substitution

In comparative medicinal chemistry studies, replacing a piperidine ring with a morpholine ring is a proven strategy to improve the physicochemical properties of a drug candidate. The introduction of the oxygen atom in the morpholine ring of (6-Morpholinopyridin-3-yl)methanamine significantly lowers the partition coefficient (LogP) compared to its piperidine analog. This reduction in lipophilicity (typically by 1.0 to 1.5 LogP units) directly translates to enhanced aqueous solubility and reduced lipophilic efficiency (LipE) penalties, which are critical for achieving oral bioavailability and minimizing formulation challenges during downstream development .

Evidence DimensionCalculated Lipophilicity (cLogP) and Aqueous Solubility
Target Compound DataLower cLogP; higher aqueous solubility (>50-100 µM in standard buffers)
Comparator Or BaselinePiperidine analog (higher cLogP, lower aqueous solubility)
Quantified Difference~1.0-1.5 unit reduction in LogP; significant increase in thermodynamic solubility
ConditionsStandard physiological pH (7.4) buffer assays

Procuring the morpholine-substituted building block prevents solubility bottlenecks in late-stage lead optimization, reducing the need for complex formulation strategies.

AK inhibition
Head-to-head
Building block: no reported activity ABT-702: IC50 = 1.7 nM
Procurement must separate building block from drug molecule
Rat brain cytosolic AK assay

Improved Metabolic Stability and Reduced CYP450 Liability

The metabolic fate of saturated heterocycles is a major determinant of a compound's pharmacokinetic profile. The morpholine ring in (6-Morpholinopyridin-3-yl)methanamine is generally more metabolically stable than the corresponding piperidine ring. The electron-withdrawing nature of the morpholine oxygen reduces the basicity of the adjacent nitrogen and decreases the electron density on the ring carbons, making them significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This results in lower intrinsic clearance rates (CL_int) in human liver microsomes (HLM) and hepatocytes compared to piperidine-based analogs [1].

Evidence DimensionIntrinsic Clearance (CL_int) in Human Liver Microsomes
Target Compound DataEnhanced metabolic stability (lower CL_int)
Comparator Or BaselinePiperidine-substituted analogs (higher CL_int due to rapid ring oxidation)
Quantified DifferenceMeasurable reduction in CYP-mediated oxidative degradation rates
ConditionsIn vitro human liver microsome (HLM) or hepatocyte stability assays

Selecting the morpholine variant over piperidine analogs directly improves the in vivo half-life and pharmacokinetic exposure of the synthesized downstream active pharmaceutical ingredients (APIs).

Lipophilicity
Data to verify
Free base: LogP = 1.14 HCl salt: LogP = 0.37
Informs solubility-driven salt selection for aqueous media
In silico prediction; method undisclosed

pKa Modulation for Optimal Kinase Hinge Binding

The electronic interplay between the morpholine substituent and the pyridine core in (6-Morpholinopyridin-3-yl)methanamine is critical for target engagement. The morpholine group modulates the pKa of the pyridine nitrogen, optimizing its ability to act as a hydrogen-bond acceptor. This specific electronic tuning is frequently exploited in the design of kinase inhibitors, where the pyridine nitrogen must form a precise, strong hydrogen bond with the kinase hinge region. Unsubstituted pyridines or generic benzylamines lack this optimized electronic profile, resulting in significantly lower binding affinities and loss of target selectivity[1].

Evidence DimensionKinase Hinge Binding Affinity (IC50)
Target Compound DataHigh affinity (often low nanomolar IC50) in optimized inhibitor scaffolds
Comparator Or BaselineUnsubstituted benzylamine or generic pyridine analogs
Quantified DifferenceOrders of magnitude improvement in target binding affinity (IC50 reduction)
ConditionsBiochemical kinase inhibition assays

The specific electronic profile of the morpholino-pyridine core is essential for achieving the high potency and selectivity required in modern kinase inhibitor development.

Purity specification
Data to verify
Free base: 95–97% HCl salt: 98%
Higher purity salt may reduce side reactions
Vendor-reported CoA; batch verification recommended

Chemoselective Reactivity of the Primary Methanamine

From a process chemistry perspective, (6-Morpholinopyridin-3-yl)methanamine offers excellent chemoselectivity. The primary methanamine group is highly nucleophilic and readily undergoes amidation, reductive amination, and urea formation under standard, mild coupling conditions. Crucially, the morpholino-pyridine core is robust and unreactive under these conditions, preventing the formation of complex side products that often plague the derivatization of more reactive or unprotected heterocyclic building blocks. This ensures high yields and simplifies purification workflows in both library synthesis and scale-up manufacturing[1].

Evidence DimensionCoupling Reaction Yield and Purity
Target Compound DataHigh conversion rates (>80%) with minimal side-product formation
Comparator Or BaselineUnprotected anilines or highly electron-rich heterocycles
Quantified DifferenceSuperior chemoselectivity and higher isolated yields
ConditionsStandard amide coupling or reductive amination protocols

High chemoselectivity and core stability streamline synthetic workflows, reducing reagent waste and lowering overall manufacturing costs.

Synthesis of PI3K/mTOR Kinase Inhibitors

The compound is an ideal precursor for developing inhibitors targeting the PI3K/Akt/mTOR pathway, where the morpholino-pyridine core provides essential hinge-binding interactions and optimal aqueous solubility .

Fragment-Based Drug Discovery (FBDD) Libraries

Its low molecular weight, favorable LogP, and presence of both hydrogen-bond donors and acceptors make it a premium building block for constructing FBDD libraries aimed at challenging protein-protein interactions [1].

Development of Orally Bioavailable Therapeutics

When optimizing lead compounds that suffer from poor solubility or rapid metabolic clearance, incorporating this building block can significantly improve the ADME profile, facilitating the transition from intravenous to oral dosing formulations [2].

Application Fit

Application
Selection Property
Validation Focus
PROTAC/ADC linker synthesis
Primary amine nucleophile reactivity
Coupling efficiency and salt-form solubility
ABT-702 analog lead optimization
Authentic 6-morpholinopyridin-3-ylmethyl fragment
Reaction compatibility; impurity profile
CNS-focused library development
Predicted LogP context and H-bond acceptor
BBB permeability surrogate; parallel synthesis compatibility

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine

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